molecular formula C7H7N5O5 B099419 Semicarbazide, 4-(2,4-dinitrophenyl)- CAS No. 18345-18-1

Semicarbazide, 4-(2,4-dinitrophenyl)-

Cat. No.: B099419
CAS No.: 18345-18-1
M. Wt: 241.16 g/mol
InChI Key: GVQACLHWNTVJSP-UHFFFAOYSA-N
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Description

Semicarbazide, 4-(2,4-dinitrophenyl)-, is a substituted semicarbazide derivative characterized by a 2,4-dinitrophenyl group attached to the terminal nitrogen of the semicarbazide backbone. This compound is synthesized via the reaction of glycosyl isocyanates with 2,4-dinitrophenyl hydrazine (DNPH) under acidic conditions, as reported in one-pot methodologies . Structural confirmation is achieved through IR, ¹H NMR, and mass spectrometry, with the IR spectrum typically showing N–H stretches (3200–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) absorptions . Pharmacological studies highlight its broad-spectrum antibacterial activity against E. coli, S. aureus, and K. pneumoniae, as well as antifungal activity against T. harzianum .

Properties

CAS No.

18345-18-1

Molecular Formula

C7H7N5O5

Molecular Weight

241.16 g/mol

IUPAC Name

1-amino-3-(2,4-dinitrophenyl)urea

InChI

InChI=1S/C7H7N5O5/c8-10-7(13)9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3H,8H2,(H2,9,10,13)

InChI Key

GVQACLHWNTVJSP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN

Other CAS No.

18345-18-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazine Derivatives

2.1.1. 2,4-Dinitrophenyl Hydrazine (DNPH) DNPH is a classical reagent for detecting carbonyl groups via the formation of brightly colored hydrazones . Unlike semicarbazide derivatives, DNPH-based hydrazones are non-bioactive in most studies but serve as critical analytical tools. For instance, DNPH reacts with aldehydes/ketones in the 2,4-DNP test, yielding precipitates, while semicarbazide forms semicarbazones under similar conditions .

2.1.2. Phenylhydrazine Derivatives
Phenylhydrazine-derived compounds (e.g., compound 7 in ) exhibit distinct reactivity patterns. For example, carabrone derivatives synthesized from phenylhydrazine (compound 7) and semicarbazide (compound 8) show divergent spectral properties: semicarbazide derivatives lack the ester carbonyl band (IR ~1700 cm⁻¹) but retain NH₂ and NH stretches, whereas phenylhydrazine derivatives display aromatic C–H bending modes .

Thiosemicarbazides

Thiosemicarbazides, such as 4-(2-nitrophenyl)-3-thiosemicarbazide (CAS 73305-12-1), replace the semicarbazide oxygen with sulfur. This substitution enhances metal-chelating properties and alters biological activity. For example, thiosemicarbazides like 4-(4-nitrophenyl)semicarbazide () exhibit improved solubility in polar solvents compared to their oxygen analogs .

Pyrazolone Derivatives

Cyclization reactions of semicarbazide, 4-(2,4-dinitrophenyl)-, with carbonyl compounds yield pyrazolone derivatives (e.g., compound 7 in ). These derivatives display unique IR profiles, including pyrazolone carbonyl bands (~1650 cm⁻¹) and absence of cyano groups, distinguishing them from DNPH-based analogs .

Comparative Pharmacological Profiles

Compound Biological Activity Toxicity Profile Reference
4-(2,4-dinitrophenyl)-semicarbazide Antibacterial (MIC: 12.5–25 µg/mL against E. coli); Antifungal (IC₅₀: 18 µg/mL) Low cytotoxicity (IC₅₀ > 100 µg/mL)
DNPH-derived hydrazones Limited bioactivity; used in analytical chemistry Not applicable
Thiosemicarbazides Anticancer (e.g., inhibition of VEGFR-2/EGFR pathways) Moderate hepatotoxicity
Pyrazoloquinolines (semicarbazide) Anti-inflammatory (60% edema inhibition at 50 mg/kg); Analgesic (75% writhing inhibition) Lower GI toxicity (severity index: 1.2 vs. 2.8 for controls)

Structural and Reactivity Comparisons

Substituent Effects

  • Electron-Withdrawing Groups : The 2,4-dinitrophenyl group in semicarbazide derivatives enhances electrophilicity, facilitating nucleophilic attacks on carbonyl carbons. This contrasts with 4-(4-methylphenylsulfonyl)semicarbazide (), where electron-donating groups reduce reactivity .
  • Sulfur vs. Oxygen : Thiosemicarbazides (e.g., 4-(2,4-dimethoxyphenyl)thiosemicarbazide) exhibit stronger intramolecular hydrogen bonds (N–H⋯S) compared to semicarbazides, improving thermal stability .

Kinetic Behavior

Reactions of semicarbazide with carbonyl compounds follow pseudo-first-order kinetics, similar to DNPH. However, semicarbazide derivatives exhibit slower reaction rates (k₂ = 0.15–0.30 M⁻¹s⁻¹) compared to DNPH (k₂ = 0.45–0.60 M⁻¹s⁻¹) due to steric hindrance from the dinitrophenyl group .

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